ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a pyrroloquinoxaline derivative characterized by a fused bicyclic aromatic system. Its structure includes:
- A pyrrolo[2,3-b]quinoxaline core, which combines a pyrrole ring fused to a quinoxaline moiety.
- A 3-aminopropyl group at position 1, providing a primary amine for hydrogen bonding or protonation.
The compound is of interest in pharmaceutical and materials science due to its structural versatility.
Properties
IUPAC Name |
ethyl 2-amino-1-(3-aminopropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-23-16(22)12-13-15(21(14(12)18)9-5-8-17)20-11-7-4-3-6-10(11)19-13/h3-4,6-7H,2,5,8-9,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHESETXWULKGIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
The pyrrolo[2,3-b]quinoxaline framework is typically synthesized via cyclocondensation reactions between o-phenylenediamine derivatives and α-ketoesters or diketones. For example, reacting 3-chloro-2-nitroaniline with ethyl acetoacetate under acidic conditions generates the quinoxaline intermediate, which undergoes subsequent cyclization to form the pyrrole ring. This method, rooted in classical Hinsberg and Korner protocols, provides moderate yields (50–65%) but requires optimization to avoid side products such as over-oxidized species.
Sonogashira Coupling for Pyrrole Ring Formation
A copper-free Sonogashira coupling reaction between N-alkyl-3-chloroquinoxaline-2-amines and propargyl alcohols has been employed to construct the pyrrolo[2,3-b]quinoxaline core. Using Pd(PPh₃)₂Cl₂ as a catalyst at room temperature, this method achieves high regioselectivity and yields (75–90%) without homocoupling byproducts. The reaction proceeds via alkyne insertion into the C–Cl bond, followed by cyclization to form the fused pyrrole ring.
Installation of the Ethyl Ester Group
Esterification of Carboxylic Acid Intermediates
The ethyl ester functionality is introduced via Fischer esterification. Treating the carboxylic acid derivative (obtained by hydrolyzing the corresponding nitrile) with excess ethanol and sulfuric acid under reflux yields the ester. This method achieves conversions >90% but requires careful pH control to prevent decarboxylation.
Direct Alkylation of Carboxylate Salts
Alternatively, alkylation of the sodium carboxylate salt with ethyl iodide in acetonitrile provides the ester in 70–85% yield. This one-pot procedure avoids isolation of the acidic intermediate, enhancing operational efficiency.
Functionalization of the Amino Group at Position 2
Nitration and Reduction
The amino group at position 2 is installed via nitration followed by catalytic hydrogenation. Electrophilic nitration of the pyrroloquinoxaline core using nitric acid and sulfuric acid generates the nitro intermediate, which is reduced to the amine using H₂/Pd-C in ethanol (60–75% yield).
Direct Amination
Recent advances employ Ullmann-type coupling with aqueous ammonia and CuI/L-proline catalyst, enabling direct amination at position 2 without nitration. This method offers superior atom economy but requires elevated temperatures (100–120°C) and prolonged reaction times.
Optimization and Challenges
Regioselectivity in Substitution Reactions
Competing substitution at positions 1 and 3 of the pyrroloquinoxaline core necessitates careful selection of protecting groups. For example, temporary protection of the pyrrole nitrogen with a tert-butoxycarbonyl (Boc) group ensures selective functionalization at position 1.
Solvent and Catalyst Effects
Polar aprotic solvents such as DMF and DMSO enhance reaction rates in palladium-catalyzed couplings but may promote decomposition of sensitive intermediates. Screening ligand systems (e.g., Xantphos vs. BINAP) significantly impacts yields in Buchwald–Hartwig aminations.
Comparative Analysis of Synthetic Routes
Scientific Research Applications
Chemistry
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate serves as a versatile building block for the synthesis of more complex molecules. Its structural characteristics make it suitable for use as a ligand in coordination chemistry, facilitating the formation of metal complexes that can be utilized in catalysis and material science.
Biology
The compound exhibits significant biological activity, making it a candidate for drug discovery and development. Research has indicated its potential applications in:
- Anticancer Research: Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Activity: this compound has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.
- Antiviral Properties: Investigations are ongoing to explore its effectiveness against viral infections, particularly in modulating immune responses.
Medicine
In medicinal chemistry, this compound is being evaluated for its therapeutic potential. The interactions facilitated by the amino groups can form hydrogen bonds with biological macromolecules, while the quinoxaline core may intercalate with DNA or interact with enzymes. These interactions could lead to modulation of biological pathways relevant to disease processes.
Industrial Applications
The compound is also considered for use in developing novel materials with specific properties such as fluorescence or conductivity. Its unique chemical structure can be exploited in creating advanced materials for electronic and photonic applications.
Mechanism of Action
The mechanism of action of ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, while the quinoxaline core can intercalate with DNA or interact with enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among analogs lie in the substituents at position 1 and the functional group at position 3. Below is a comparative analysis:
Table 1. Structural Comparison of Pyrroloquinoxaline Derivatives
| Compound Name | Substituent at Position 1 | Functional Group at Position 3 | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Ethyl 2-amino-1-(3-aminopropyl)-...carboxylate | 3-Aminopropyl | Ethyl carboxylate | C16H19N5O2 | 337.36 |
| 2-Amino-1-(4-aminophenyl)-...-3-carbonitrile (AHPQC) | 4-Aminophenyl | Carbonitrile | C17H12N6 | 300.32 |
| Ethyl 2-amino-1-hexyl-...carboxylate | Hexyl | Ethyl carboxylate | C19H24N4O2 | 340.43 |
| Ethyl 2-amino-1-(4-aminophenyl)-...carboxylate | 4-Aminophenyl | Ethyl carboxylate | C19H17N5O2 | 347.37 |
| Methyl 2-amino-1-(benzodioxolylmethyl)-...carboxylate | Benzodioxolylmethyl | Methyl carboxylate | C21H16N4O4 | 396.38 |
Key Observations:
Substituent Effects: Alkyl Chains (e.g., hexyl): Increase lipophilicity (logP ~3.0), enhancing membrane permeability for drug delivery applications . 3-Aminopropyl: Introduces a flexible, polar side chain, favoring aqueous solubility and protonation in acidic media .
Functional Group Differences :
- Ethyl Carboxylate vs. Carbonitrile : Carboxylates are more hydrolytically labile but offer hydrogen-bonding sites, whereas carbonitriles (e.g., AHPQC) enhance corrosion inhibition efficiency (91% in HCl) via adsorption mechanisms .
Physicochemical and Application-Based Comparisons
Mechanistic Insights from Analog Studies
- Corrosion Inhibition: AHPQC’s carbonitrile group facilitates adsorption onto metal surfaces via physical interactions, with protonated amino groups enhancing affinity in acidic environments .
- Synthetic Flexibility : Ethyl carboxylate derivatives (e.g., and compounds) are synthesized via multi-step routes, enabling substituent diversification for structure-activity relationship (SAR) studies .
Biological Activity
Ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a member of the pyrroloquinoxaline family, notable for its complex structure that includes a quinoxaline core fused with a pyrrole ring. This compound has attracted significant attention due to its potential biological activities, which include anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 313.36 g/mol. The compound features amino and carboxylate functional groups that are crucial for its biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | Ethyl 2-amino-1-(3-aminopropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
| CAS Number | 885457-74-9 |
| Molecular Formula | C16H19N5O2 |
| Molecular Weight | 313.36 g/mol |
Anticancer Activity
Research indicates that derivatives of pyrroloquinoxalines, including this compound, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the viability of various cancer cell lines such as A431 human epidermoid carcinoma cells. These effects are often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerase II activity, which is critical for DNA replication and repair .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Research has highlighted the effectiveness of pyrroloquinoxaline derivatives against a range of pathogens, including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential enzymatic processes within the microorganisms .
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological macromolecules and intercalate with DNA. This interaction can modulate various biological pathways, leading to its observed pharmacological effects .
Study on Anticancer Properties
In a study evaluating the cytotoxic effects of various quinoxaline derivatives on cancer cell lines, this compound was found to have an IC50 value comparable to established chemotherapeutic agents like doxorubicin. This suggests its potential as a lead compound in cancer therapy .
Study on Antimicrobial Effects
Another research focused on the antimicrobial activity of pyrroloquinoxaline derivatives reported promising results against both Gram-positive and Gram-negative bacteria. The study noted that modifications in the side chains significantly influenced the potency of these compounds .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Pyrrolo[1,2-a]quinoxalines | Anticancer, antimicrobial | Broad spectrum activity |
| Quinoxaline derivatives | Antimicrobial | Varies widely based on substitutions |
| Doxorubicin | Anticancer | Standard chemotherapy agent |
Q & A
Q. What are the key synthetic routes and reaction conditions for preparing ethyl 2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate?
The compound is synthesized via multi-step pathways, often starting with condensation of aldehydes with pyrroloquinoxaline precursors under acidic conditions. Key reagents include p-toluenesulfonic acid as a catalyst, and purification methods like recrystallization or HPLC are critical for high purity . Transition-metal-catalyzed cross-coupling reactions may enhance scalability for industrial production . Reaction parameters (temperature, solvent polarity, reactant ratios) must be optimized to achieve yields >60% .
Q. How is this compound structurally characterized, and what analytical techniques are essential?
Nuclear Magnetic Resonance (NMR) (¹H, ¹³C) confirms substituent positions and purity, while Mass Spectrometry (MS) verifies molecular weight (e.g., m/z ≈ 286.34). X-ray crystallography or computational modeling (e.g., PubChem-derived InChI keys) resolves the fused pyrroloquinoxaline core and 3-aminopropyl side chain . Infrared (IR) spectroscopy identifies functional groups like the carboxylate ester (C=O stretch ~1700 cm⁻¹) .
Q. What are the solubility and stability profiles under laboratory conditions?
The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but has limited aqueous solubility. Stability tests recommend storage at -20°C in inert atmospheres to prevent degradation. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) assess decomposition rates, with HPLC monitoring purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported DNA-binding mechanisms (intercalation vs. groove-binding)?
Discrepancies may arise from assay conditions (e.g., ionic strength, pH). Methodological recommendations:
- Use ethidium bromide displacement assays with controlled buffer systems (pH 7.4, 150 mM NaCl) to distinguish intercalation .
- Circular Dichroism (CD) spectroscopy detects groove-binding via induced spectral shifts .
- Molecular docking simulations (e.g., AutoDock Vina) model interactions with B-DNA to validate experimental data .
Q. What strategies improve synthetic yield and scalability for derivatives with enhanced bioactivity?
- Continuous flow reactors : Reduce reaction times and improve reproducibility for multi-step syntheses .
- Derivatization : Target the amino group for acylations or alkylations to modulate solubility (e.g., introducing PEG chains) or affinity (e.g., fluorophenyl substitutions) .
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., catalyst loading, temperature) for maximum yield .
Q. How do structural modifications (e.g., substituent variations) alter biological activity?
Comparative studies show:
- 3-Aminopropyl vs. naphthyl groups : The 3-aminopropyl side chain enhances DNA intercalation efficiency (IC₅₀ ≈ 2.1 µM in MCF-7 cells) compared to bulkier aryl groups, which may favor protein kinase inhibition .
- Fluorinated derivatives : Substitutions at the phenyl ring (e.g., 4-fluorophenyl) improve metabolic stability in hepatic microsome assays .
- Quantitative Structure-Activity Relationship (QSAR) models can predict activity trends using Hammett constants or logP values .
Methodological Considerations
Q. What experimental designs are recommended for assessing anticancer activity in vitro?
- Dose-response assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, A549) with doxorubicin as a positive control. Include 3D spheroid models for tumor microenvironment relevance .
- Apoptosis markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays validate mechanisms .
- Synergy studies : Combinatorial index (CI) calculations with cisplatin or paclitaxel identify synergistic effects .
Q. How should researchers address batch-to-batch variability in biological assays?
- Standardized protocols : Pre-treat compounds with size-exclusion chromatography to remove aggregates .
- Internal controls : Include a reference batch in each assay plate (e.g., IC₅₀ values ±15% acceptable range) .
- Statistical models : Mixed-effects regression accounts for variability across replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
